

Spectroscopic data of "Methyl 3-bromo-2-methylbenzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-bromo-2-methylbenzoate**

Cat. No.: **B137484**

[Get Quote](#)

A comprehensive spectroscopic and methodological guide to **Methyl 3-bromo-2-methylbenzoate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Analysis

The spectroscopic data for **Methyl 3-bromo-2-methylbenzoate** provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

^1H NMR Spectroscopic Data

Solvent: CDCl_3 Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.64	d	7.8	1H	Aromatic H
7.60	d	7.8	1H	Aromatic H
7.00	t	7.8	1H	Aromatic H
3.98	s	-	3H	-OCH ₃
2.55	s	-	3H	Ar-CH ₃

d: doublet, t: triplet, s: singlet

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
167.8	C=O (ester)
138.7	Aromatic C
135.9	Aromatic C
132.6	Aromatic C
129.1	Aromatic C
127.1	Aromatic C
126.9	Aromatic C
52.2	-OCH ₃
20.6	Ar-CH ₃

Infrared (IR) Spectroscopy Data

Method: Film

Wavenumber (cm ⁻¹)	Assignment
2997, 2951	C-H stretch (aliphatic)
1725	C=O stretch (ester)
1434	C-H bend (methyl)
1285, 1255	C-O stretch (ester)
1096, 1010	C-H in-plane bend (aromatic)
753	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
230	19	[M] ⁺ (with ⁸¹ Br)
228	19	[M] ⁺ (with ⁷⁹ Br)
89	78	Fragment
63	100	Fragment

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of Methyl 3-bromo-2-methylbenzoate

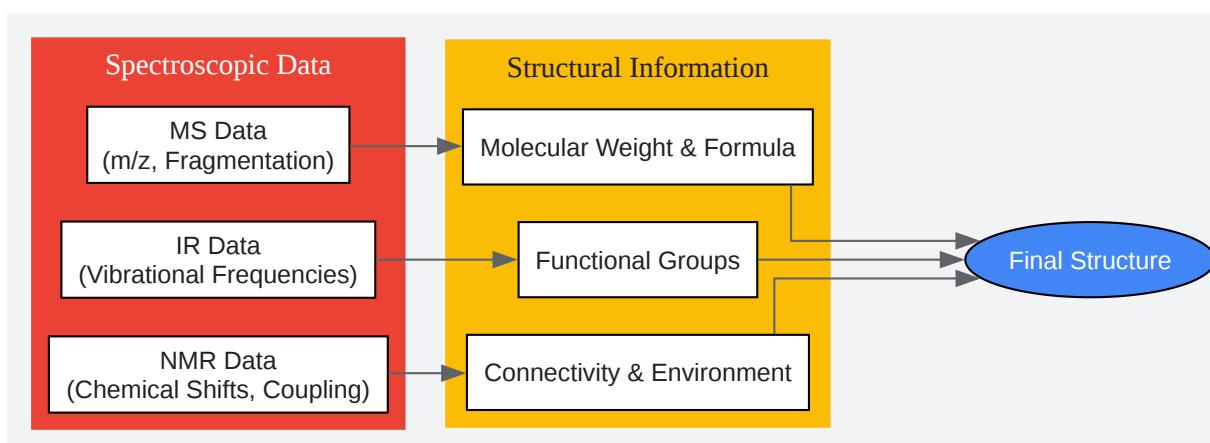
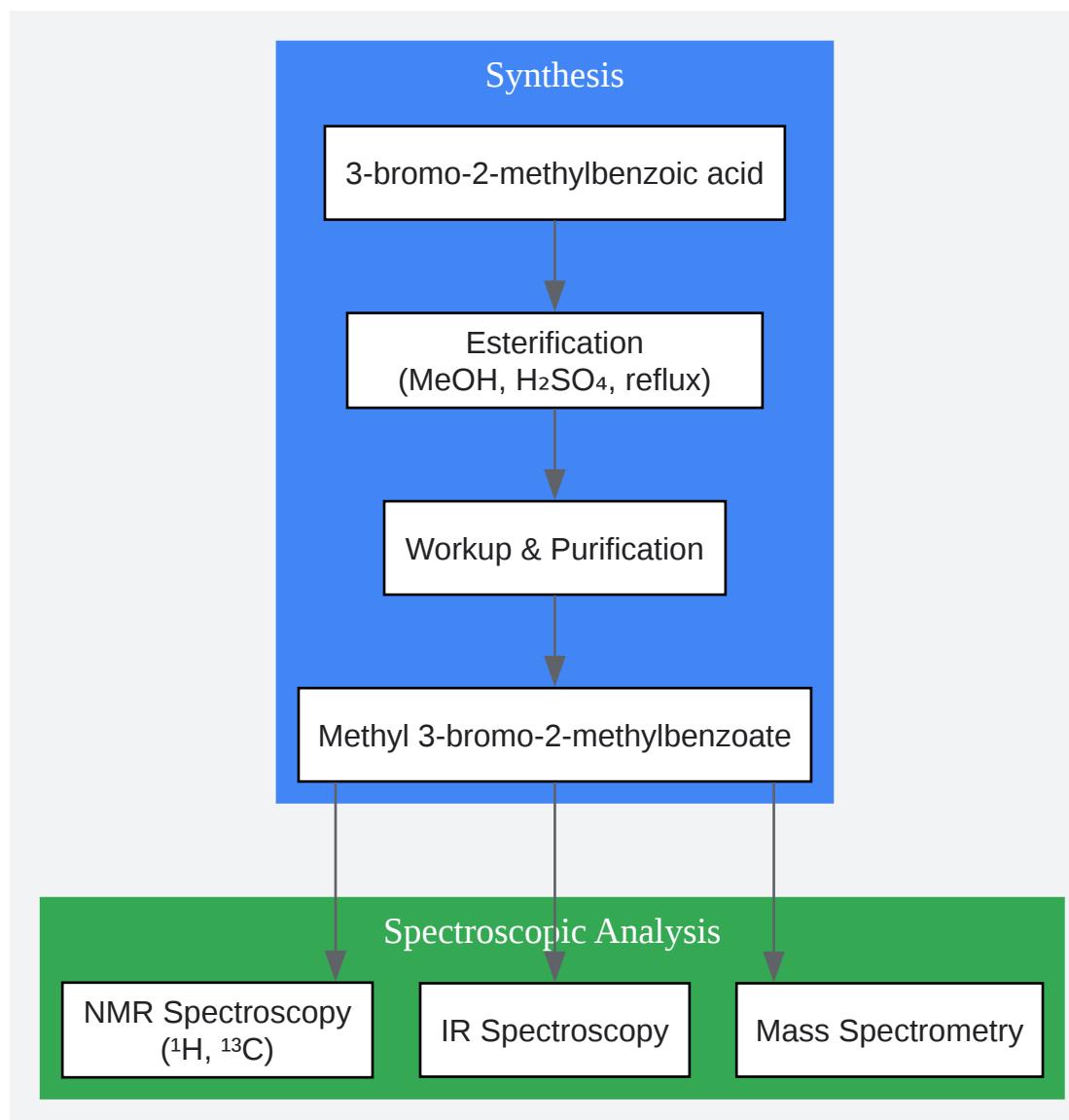
To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was then heated under reflux for 12 hours. A portion of the methanol was removed under reduced pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL),

and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **Methyl 3-bromo-2-methylbenzoate** was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). The solution was then filtered into a clean NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 300 MHz spectrometer.[1] For ^1H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR, the spectrum was obtained with ^1H decoupling.[2][3]

Infrared (IR) Spectroscopy



The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily product, **Methyl 3-bromo-2-methylbenzoate**, was placed directly onto a salt plate (KBr or NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in wavenumbers (cm^{-1}).[1]

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron Ionization (EI) source.[1] The sample was introduced into the mass spectrometer, where it was bombarded with high-energy electrons. This process caused the molecule to ionize and fragment. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship of the data interpretation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic data of "Methyl 3-bromo-2-methylbenzoate" (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137484#spectroscopic-data-of-methyl-3-bromo-2-methylbenzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com